molecular formula C11H17ClF3N3O B12218873 1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine

1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine

Cat. No.: B12218873
M. Wt: 299.72 g/mol
InChI Key: LTQHUXNIGLASCX-UHFFFAOYSA-N
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Description

1-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine is a trifluoromethyl-substituted pyrazole derivative featuring a tetrahydrofuran (THF)-methylamine side chain. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the THF moiety improves solubility and bioavailability .

Properties

Molecular Formula

C11H17ClF3N3O

Molecular Weight

299.72 g/mol

IUPAC Name

N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C11H16F3N3O.ClH/c1-17-8(5-10(16-17)11(12,13)14)6-15-7-9-3-2-4-18-9;/h5,9,15H,2-4,6-7H2,1H3;1H

InChI Key

LTQHUXNIGLASCX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)CNCC2CCCO2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the trifluoromethyl group. The final step involves the attachment of the tetrahydrofuran moiety through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrahydrofuran moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrazole ring may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound’s structural analogs differ in substituent positions, heterocyclic cores, and side chains. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name / ID Core Structure Substituent Positions Molecular Formula Key Features
Target Compound Pyrazole 1-Me, 3-CF₃, 5-CH₂-NH-THF C₁₂H₁₆F₃N₃O High solubility (THF), moderate lipophilicity (CF₃)
[1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine Pyrazole 1-Me, 4-CF₃, 5-CH₂NH₂ C₆H₈F₃N₃ Lower molecular weight; reduced solubility (no THF)
N-(2-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-3-methanamine Pyrazole 5-CF₃, 3-CH₂NH-(2-MePh) C₁₃H₁₄F₃N₃ Increased lipophilicity (aromatic substituent)
1-(5-Fluoro-2-thienyl)-N-[(1-phenyl-1H-pyrazol-5-yl)methyl]methanamine Pyrazole + Thiophene 1-Ph, 5-CH₂NH-(5-F-thienyl) C₁₅H₁₅ClFN₃S Heteroaromatic hybrid; potential for dual-target activity
1H-Pyrazol-3(5)-amine Pyrazole 3/5-NH₂ C₃H₅N₃ Simplest analog; high reactivity but poor pharmacokinetics

Pharmacological and Physicochemical Properties

  • Solubility : The THF group in the target compound enhances water solubility compared to analogs with aryl or alkylamine substituents (e.g., ).
  • Metabolic Stability : The trifluoromethyl group reduces oxidative metabolism, a feature shared with analogs in .

Biological Activity

The compound 1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine is a novel pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • IUPAC Name : 1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine
  • Molecular Formula : C11H14F3N3O
  • CAS Number : 344591-91-9

The presence of the trifluoromethyl group is significant, as it often enhances the lipophilicity and metabolic stability of organic compounds, potentially leading to improved bioavailability.

Anticancer Properties

Recent studies have indicated that pyrazole derivatives exhibit promising anticancer activities. For instance, compounds similar to the one have been shown to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. A specific study reported that certain aminopyrazoles demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating their potential as anticancer agents .

Case Study: Inhibition of Tumor Growth

In a preclinical model, a related pyrazole compound was tested for its ability to inhibit tumor growth in xenograft models of human cancer. The results showed a significant reduction in tumor size compared to controls, highlighting the potential of such compounds in cancer therapy .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. Research has shown that certain pyrazole derivatives can inhibit the production of pro-inflammatory cytokines like TNF-alpha and IL-6. This mechanism is particularly relevant in the context of autoimmune diseases and chronic inflammation .

The anti-inflammatory effects are often mediated through inhibition of key signaling pathways such as p38 MAPK and NF-kB. These pathways are critical in the regulation of inflammatory responses, making them attractive targets for therapeutic intervention .

Toxicity and Safety Profile

While exploring the biological activity, it is essential to consider the toxicity profile of the compound. Data from PubChem indicates that similar pyrazole derivatives can exhibit acute toxicity if ingested and may cause skin irritation upon contact . Thus, safety assessments are crucial during the development phase.

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50 (µM)Mechanism
Compound AAnticancer0.08 - 12.07Tubulin polymerization inhibition
Compound BAnti-inflammatory0.283p38 MAPK inhibition
Compound CCytotoxicity>50Induces apoptosis

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